[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS 1713164-09-0) is a regiospecifically substituted imidazole derivative featuring a 5-aminomethyl group and a 1-(4-methoxybenzyl) substituent, furnished as the hydrochloride salt. This compound is categorized as a heterocyclic building block with a core scaffold that mimics the key structural elements of potent antimycobacterial agents and selective aldosterone synthase (CYP11B2) inhibitors.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73
CAS No. 1713164-09-0
Cat. No. B2567353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
CAS1713164-09-0
Molecular FormulaC12H16ClN3O
Molecular Weight253.73
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=NC=C2CN.Cl
InChIInChI=1S/C12H15N3O.ClH/c1-16-12-4-2-10(3-5-12)8-15-9-14-7-11(15)6-13;/h2-5,7,9H,6,8,13H2,1H3;1H
InChIKeyWMWABJTUYQFVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS 1713164-09-0: A Regiospecific Imidazole Building Block for Targeted Heterocyclic Synthesis


[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS 1713164-09-0) is a regiospecifically substituted imidazole derivative featuring a 5-aminomethyl group and a 1-(4-methoxybenzyl) substituent, furnished as the hydrochloride salt . This compound is categorized as a heterocyclic building block with a core scaffold that mimics the key structural elements of potent antimycobacterial agents and selective aldosterone synthase (CYP11B2) inhibitors [1]. Its substitution pattern and salt form are critical differentiators for research and procurement decisions within the broader class of benzyl-substituted imidazole-5-methanamines.

Why (1-(4-Methoxybenzyl)-1H-imidazol-5-yl)methanamine Cannot Be Replaced by Its 4-yl Isomer or 1-Benzyl Analogs


Imidazole methanamine building blocks with different substituent orientations (5-yl vs. 4-yl) or alternative N1-benzyl groups (benzyl, bromobenzyl, or methoxybenzyl positional isomers) are not interchangeable due to the profound impact of these variations on chemical reactivity, electronic properties, and molecular recognition [1]. The 5-yl substitution pattern dictates the geometry of nucleophilic attack from the aminomethyl group and influences metal chelation behavior for catalytic applications . Meanwhile, the 4-methoxybenzyl group contributes both a favorable electronic effect and a predicted increase in lipophilicity (cLogP) compared to the unsubstituted benzyl analog, which alters solubility, membrane permeability, and procurement relevance in medicinal chemistry campaigns .

Quantitative Differentiation Evidence for [1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride Against Closest Analogs


Regioisomeric Differentiation: 5-Aminomethyl vs. 4-Aminomethyl Substitution Dictates Reactivity and Target Engagement

The target compound's aminomethyl group is located at the imidazole 5-position, whereas its closest structural analog, [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine (CAS 1368955-75-2), bears the aminomethyl at the 4-position . This regioisomeric difference results in distinct molecular geometries, as the 5-position places the nucleophilic amine in a different spatial orientation relative to the imidazole N3 nitrogen, which is critical for metal coordination and hydrogen-bonding interactions . The two isomers are not interchangeable in synthetic applications requiring precise amine placement, such as the construction of imidazole-fused heterocycles or metal-organic frameworks.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Predicted Lipophilicity Advantage: 4-Methoxybenzyl Substitution Increases cLogP Relative to 1-Benzyl Analog

The 4-methoxy substituent on the benzyl ring of the target compound is predicted to increase lipophilicity compared to the unsubstituted (1-benzyl-1H-imidazol-5-yl)methanamine (CAS 1439991-99-7) . The unsubstituted 1H-imidazol-5-yl methanamine core has a reported XLogP3 of -1.0 [1]. Adding a benzyl group at the 1-position (1-benzyl analog) is estimated to increase cLogP by ~1.5-2.0 log units based on additive fragment contributions. The further addition of a para-methoxy group (target compound) is predicted to contribute an additional ~0.5-0.8 log unit increase relative to the 1-benzyl analog, based on established Hansch π values for aromatic substituents [2].

Drug Design ADME Prediction Physicochemical Profiling

Hydrochloride Salt Form Offers Verified Solubility and Handling Advantages over Free Base Analogs

The target compound is supplied as the hydrochloride salt (MW 253.73 g/mol), whereas the 4-yl regioisomer [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine (CAS 1368955-75-2) is commercially available primarily as the free base (MW 217.27 g/mol) . Hydrochloride salt forms of aminomethyl imidazoles generally exhibit enhanced aqueous solubility and improved solid-state stability compared to their free base counterparts, a principle well-established for related compounds such as (1H-imidazol-5-yl)methanamine hydrochloride [1]. This translates to easier handling, more accurate solution preparation, and reduced oxidative degradation during storage.

Pre-formulation Chemical Logistics Compound Management

CYP11B2 Inhibitory Pharmacophore: 4-Methoxybenzyl-Imidazole Scaffold Validated in Low Nanomolar Inhibitors

The 1-(4-methoxybenzyl)-1H-imidazol-5-yl scaffold is a core pharmacophoric element in a series of selective aldosterone synthase (CYP11B2) inhibitors. A closely related analog, 3-[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]-1-propanol, demonstrated an IC50 of 12 nM against human CYP11B1 in V79 cells, with the 4-methoxybenzyl group identified as crucial for potency through structure-activity relationship (SAR) studies [1]. This provides class-level validation for the target compound's scaffold as a productive starting point for CYP11B2/CYP11B1 inhibitor design. In contrast, the 1-benzyl analogs lacking the 4-methoxy group showed significantly reduced activity in the same series, highlighting the importance of this substituent [1].

Endocrinology Cardiovascular Drug Discovery Aldosterone Synthase

Differentiation from 4-Bromo Analog: Electronic Effects and Synthetic Utility

The target compound's 4-methoxybenzyl group provides distinct electronic properties compared to the 4-bromobenzyl analog, [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS 1713164-05-6) . The methoxy group is an electron-donating substituent (Hammett σ_p = -0.27), whereas the bromo group is weakly electron-withdrawing (σ_p = +0.23) [1]. This electronic divergence alters the imidazole ring's reactivity in electrophilic substitution and influences the basicity of the imidazole nitrogen atoms. Additionally, the bromo analog contains a heavy atom (Br) that may interfere with certain metal-catalyzed reactions or biophysical assays (e.g., fluorescence quenching), whereas the methoxy analog avoids these complications.

Synthetic Chemistry Cross-Coupling Heterocyclic Functionalization

Optimal Application Scenarios for [1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride Based on Structural Differentiation Evidence


Fragment-Based and Structure-Guided Drug Discovery Targeting Aldosterone Synthase (CYP11B2)

The target compound serves as a minimal pharmacophoric fragment for CYP11B2/CYP11B1 inhibitor development, as validated by the 12 nM IC50 of a closely related analog [1]. Its 5-aminomethyl handle allows for efficient parallel derivatization into amides, sulfonamides, or ureas, enabling rapid SAR exploration around the 5-position while retaining the critical 4-methoxybenzyl substituent required for potency [1].

Synthesis of Imidazole-Containing Metal-Organic Frameworks (MOFs) and Coordination Polymers

The 5-aminomethyl group provides a directional Lewis base donor for metal coordination, while the 4-methoxybenzyl group modulates the electronic environment of the imidazole N3 nitrogen, which acts as a secondary donor . Compared to the 4-yl isomer, the 5-yl orientation of the amine is predicted to yield distinct coordination geometries and framework topologies. The hydrochloride salt form facilitates dissolution in polar solvents commonly used in MOF synthesis.

Precursor for Antimycobacterial Agent Development

The 4-methoxybenzyl-imidazole scaffold has demonstrated antimycobacterial activity, with potent derivatives achieving IC90 values of 13 μg/mL [2]. The target compound's 5-aminomethyl group provides a conjugation site for attaching diverse warheads that may enhance antimycobacterial potency, making it a strategic starting material for medicinal chemistry efforts targeting Mycobacterium tuberculosis.

Chemical Biology Probe Synthesis Requiring Regiospecific Amine Placement

In applications such as photoaffinity labeling or biotin-streptavidin pull-down assays, the precise orientation of the primary amine relative to the imidazole ring is critical for maintaining target engagement. The 5-aminomethyl regioisomer (target compound) may offer a different exit vector compared to the 4-aminomethyl isomer , influencing linker geometry and probe performance.

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